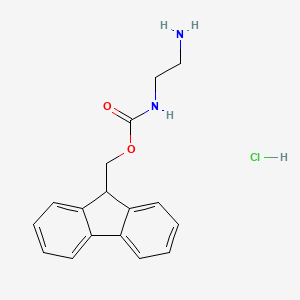

Mono-fmoc ethylene diamine hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURYASDYOGIDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937196 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-32-8, 391624-46-7 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is a bifunctional chemical reagent of significant interest in the fields of peptide synthesis, bioconjugation, and drug delivery. It incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to one terminus of an ethylenediamine spacer, with the other terminus existing as a protonated primary amine (hydrochloride salt). This unique architecture allows for its use as a versatile building block and linker. The Fmoc group provides temporary protection of a primary amine, which can be selectively removed under mild basic conditions, while the free primary amine allows for coupling to carboxylic acids or other electrophilic moieties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and core applications, with a particular focus on the mechanistic principles that govern its utility in solid-phase peptide synthesis (SPPS) and related methodologies.

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex biomolecules like peptides and oligonucleotides. The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han, is a paramount example of a base-labile protecting group for amines.[1] Its widespread adoption, especially in solid-phase peptide synthesis (SPPS), stems from its orthogonality to the acid-labile side-chain protecting groups commonly used (the Fmoc/tBu strategy).[1][2]

(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride, also known as mono-Fmoc ethylenediamine hydrochloride, is a derivative that functionalizes the core Fmoc protecting group with a short, hydrophilic ethylenediamine spacer.[3][4] This modification transforms it from a simple protecting group into a bifunctional linker. One amine is protected by the Fmoc group, rendering it temporarily inert, while the other is a free primary amine (as a hydrochloride salt), available for immediate reaction. This structure is particularly valuable for introducing a terminal amine onto a molecule or for use as a spacer to connect two different molecular entities.

Chemical Structure and Physicochemical Properties

The formal name of the compound is (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride. It is often abbreviated as Fmoc-NH(CH₂)₂NH₂·HCl.[3] Its structure consists of three key components: the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group; a short, flexible ethylenediamine bridge; and a terminal primary ammonium chloride group.

Structural Diagram

The chemical structure can be visualized as follows:

Caption: Functional components of Fmoc-(2-aminoethyl)carbamate hydrochloride.

Physicochemical Data

A summary of the key physical and chemical properties of the compound is presented below. This data is essential for experimental design, including solvent selection and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉ClN₂O₂ | |

| Molecular Weight | 318.80 g/mol | [4] |

| Appearance | White to pale yellow solid/powder | [3][5] |

| Purity | Typically ≥98% (TLC) | [3] |

| Storage Temperature | 2-8°C or Room Temperature, Inert Atmosphere | [3][6] |

| InChI Key | UURYASDYOGIDRX-UHFFFAOYSA-N | [3][6] |

Synthesis and Purification

The synthesis of (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is typically achieved through the selective mono-protection of ethylenediamine. The primary challenge is to prevent the di-acylation of both amino groups.

Synthetic Workflow

A common synthetic route involves the reaction of excess ethylenediamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar activated Fmoc reagent under controlled conditions. The use of a large excess of the diamine favors the formation of the mono-substituted product. The reaction is followed by acidification with hydrochloric acid to precipitate the desired product as the hydrochloride salt, which also aids in its separation from the unreacted diamine.

Caption: Generalized workflow for the synthesis of the title compound.

Detailed Synthetic Protocol

The following protocol is a representative method for the synthesis.

Materials:

-

Ethylenediamine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

Hydrochloric Acid (concentrated)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a large molar excess (e.g., 10 equivalents) of ethylenediamine in a mixture of 1,4-dioxane and water. Cool the solution in an ice bath.

-

Fmoc Protection: Dissolve 1 equivalent of Fmoc-Cl in 1,4-dioxane. Add this solution dropwise to the cooled ethylenediamine solution over 1-2 hours with vigorous stirring. The reaction is typically performed under Schotten-Baumann conditions with a base like sodium bicarbonate to neutralize the HCl generated.[7]

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Once complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate to remove any di-Fmoc protected by-product.

-

Acidification and Precipitation: Acidify the aqueous layer with concentrated HCl. The desired mono-protected product, now less soluble as the hydrochloride salt, will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove residual impurities.

-

Drying: Dry the resulting white to off-white solid under high vacuum to yield the final product.

Mechanism of Action: The Role of the Fmoc Group

The utility of the title compound is intrinsically linked to the base-lability of the Fmoc protecting group. This property allows for its selective removal without affecting acid-labile protecting groups used elsewhere in a molecule, a principle known as orthogonality.

Deprotection Mechanism

The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[7][8]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[2] The resulting carbanion is highly stabilized due to the aromaticity of the fluorenyl system (it fulfills Hückel's rule with 14 π-electrons).[7]

-

β-Elimination: The stabilized carbanion undergoes a β-elimination, cleaving the C-O bond of the carbamate. This step releases the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[2][8]

-

DBF Scavenging: The DBF intermediate can react with nucleophiles, including the newly deprotected amine, which would terminate peptide chain elongation.[8] Secondary amines like piperidine are excellent scavengers for DBF, forming a stable adduct and driving the deprotection reaction to completion.[7][8][9]

Caption: The E1cB mechanism of Fmoc group deprotection.

Applications in Research and Development

The primary application of (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is as a bifunctional linker in solid-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this reagent can be used to introduce a terminal primary amine onto a peptide chain. For example, it can be coupled to the C-terminal carboxylic acid of a resin-bound peptide. After cleavage from the resin, the peptide will possess a free primary amine at its C-terminus (following Fmoc deprotection), which can be used for subsequent conjugation to other molecules, such as fluorescent dyes, carrier proteins, or small molecule drugs.

Peptide Nucleic Acid (PNA) Synthesis

The (2-aminoethyl)carbamate structural motif is related to the backbone of Peptide Nucleic Acids (PNAs), which are DNA/RNA analogs with a polyamide backbone.[10] While the direct monomer is N-(2-aminoethyl)glycine, the principles of Fmoc protection and deprotection are central to PNA synthesis on a solid support.[10] The synthesis cycle involves Fmoc deprotection followed by monomer coupling, analogous to SPPS.[10]

Linker and Spacer Chemistry

The compound serves as a short, hydrophilic spacer. In bioconjugation, it can be used to connect two molecules without significantly altering their native conformation or activity. For instance, it can be coupled first to a small molecule drug via its free amine, and then, after Fmoc deprotection, the newly revealed amine can be attached to a targeting ligand like an antibody.

Representative Experimental Protocol: Coupling to a Resin-Bound Carboxylic Acid

This protocol outlines the steps to attach the linker to a solid support, such as a Wang or Rink Amide resin, that has a free carboxylic acid.

Materials:

-

Resin with a free C-terminal carboxylic acid (e.g., loaded Wang resin after peptide synthesis).

-

(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride.

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

-

Washing Solvents: DMF, Dichloromethane (DCM).

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.[10][11] Drain the solvent.

-

Activation: In a separate vial, dissolve 3-5 equivalents of (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride and a slightly lower equivalence of HATU (e.g., 2.9 eq) in DMF. Add 6 equivalents of DIPEA to neutralize the hydrochloride and activate the coupling reaction.[10]

-

Coupling: Immediately add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and by-products.

-

Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines (from the previous peptide chain) and successful capping by the linker.

-

Fmoc Deprotection (if next step requires it): To expose the terminal amine of the newly attached linker, treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes.[11][12] Wash the resin again as described in step 4.

Conclusion

(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is a highly valuable and versatile reagent for chemical biology and drug development. Its design, which combines the well-understood, base-labile Fmoc protecting group with a reactive primary amine on a short spacer, provides a reliable tool for researchers. A thorough understanding of its properties and the mechanism of Fmoc deprotection is critical for its successful application in synthesizing complex bioconjugates, modified peptides, and other advanced molecular constructs.

References

- Vertex AI Search. (n.d.). Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube.

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Lopez, J., & Pletscher, S. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.

- National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.

- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...

- ChemBK. (2024). mono-Fmoc ethylene diamine hydrochloride.

- Sigma-Aldrich. (n.d.). (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride | 391624-46-7.

- BenchChem. (n.d.). The Use of (2-Aminoethyl)carbamic Acid Derivatives in Solid-Phase Synthesis of Peptide Nucleic Acids: Application Notes and Prot.

- Sigma-Aldrich. (n.d.). This compound Novabiochem 391624-46-7.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Santa Cruz Biotechnology. (n.d.). N-FMOC-ethylenediamine hydrochloride | CAS 166410-32-8 | SCBT.

- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- National Center for Biotechnology Information. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.

- BenchChem. (n.d.). A Technical Guide to the Structure and Application of Fmoc-NH-PEG12-CH2COOH.

- ResearchGate. (2025). (PDF) Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support †.

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Novabiochem 391624-46-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride | 391624-46-7 [sigmaaldrich.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Importance of Bifunctional Linkers in Modern Drug Development

An In-depth Technical Guide to Fmoc-NH(CH2)2NH2·HCl (CAS 166410-32-8) for Advanced Chemical Synthesis

In the landscape of sophisticated molecular engineering, particularly in the realms of peptide synthesis, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but an active determinant of a molecule's ultimate efficacy, stability, and therapeutic window. The strategic selection of a linker dictates spatial orientation, solubility, and the precise conditions under which an active payload is released. It is within this context that Fmoc-NH(CH2)2NH2·HCl emerges as a cornerstone building block for researchers and drug development professionals. This guide provides a deep dive into the core attributes, synthesis, and strategic applications of this versatile reagent, grounded in the principles of solid-phase peptide synthesis (SPPS) and bioconjugation chemistry.

Core Compound Analysis: Fmoc-NH(CH2)2NH2·HCl

(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride, or Fmoc-NH(CH2)2NH2·HCl, is a bifunctional linker molecule featuring a terminal primary amine and another amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] The hydrochloride salt form enhances its stability and handling properties.

Physicochemical Properties

A comprehensive understanding of the molecule's properties is fundamental to its successful application.

| Property | Value | Source(s) |

| CAS Number | 166410-32-8 | [1][2][3] |

| Molecular Formula | C17H19ClN2O2 | [2] |

| Molecular Weight | 318.80 g/mol | [2] |

| Appearance | White to off-white solid | Generic observation for similar compounds |

| Storage Conditions | 2-8°C, protect from light | [2][3] |

| Solubility | Soluble in polar organic solvents like DMF, DMSO | Inferred from SPPS applications |

The Chemistry of the Fmoc Protecting Group: A Pillar of Orthogonal Synthesis

The utility of this linker is intrinsically tied to the properties of the Fmoc group. Introduced by Carpino and Han in 1970, the Fmoc group has become a linchpin of modern SPPS.[4] Its defining characteristic is its stability to acidic conditions while being readily cleaved by mild bases, a property that forms the basis of "orthogonal" protection schemes.[4][5][6]

-

Acid Stability: The Fmoc group is stable to acids like trifluoroacetic acid (TFA), which are commonly used to cleave peptides from the resin support and remove acid-labile side-chain protecting groups (e.g., Boc, tBu).[5][6][7]

-

Base Lability: Deprotection is typically achieved with a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8][9] The mechanism proceeds via a β-elimination reaction.[7][10]

The deprotection process generates dibenzofulvene, which can be monitored by UV spectroscopy at ~300 nm to track the reaction's completion in automated synthesizers.[7][11] The piperidine scavenges the dibenzofulvene to prevent side reactions.[8]

Synthesis and Purification: A Validated Protocol

The synthesis of Fmoc-NH(CH2)2NH2·HCl involves the selective mono-protection of ethylenediamine. The challenge lies in preventing the formation of the bis-Fmoc protected byproduct.

Synthetic Workflow

The following protocol is a standard laboratory-scale procedure.

Diagram: Synthesis of Fmoc-NH(CH2)2NH2·HCl

Caption: A three-stage workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve a significant excess of ethylenediamine (e.g., 10 equivalents) in a mixture of dioxane and water. Cool the solution to 0-5°C in an ice bath.

-

Fmoc Protection: Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1 equivalent) in dioxane to the stirred ethylenediamine solution.[5] The use of a large excess of the diamine statistically favors mono-protection. Maintain the pH between 8-9 using a suitable base if necessary.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Fmoc-OSu is consumed.

-

Work-up: Quench the reaction by adding cold water. Extract the aqueous phase with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers with brine to remove excess ethylenediamine and other water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate.

-

Salt Formation: Filter the solution and concentrate it under reduced pressure. Dissolve the resulting crude oil or solid in a minimal amount of a suitable solvent (e.g., ether) and add a solution of HCl in ether to precipitate the hydrochloride salt.

-

Purification: The precipitated solid is collected by filtration, washed with cold ether, and dried under vacuum to yield the purified Fmoc-NH(CH2)2NH2·HCl. Further purification can be achieved by recrystallization if required.

Analytical Characterization

The identity and purity of the final product must be rigorously confirmed.

-

¹H NMR Spectroscopy: To confirm the structure by identifying characteristic peaks for the Fmoc group protons and the ethylenediamine methylene protons.

-

HPLC (High-Performance Liquid Chromatography): To assess the purity of the compound.[12] A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]

Strategic Applications in Synthesis

The primary utility of Fmoc-NH(CH2)2NH2·HCl is as a bifunctional linker in SPPS and related bioconjugation technologies.

Incorporation as a Linker in Solid-Phase Peptide Synthesis (SPPS)

This molecule allows for the introduction of a primary amine at a specific point in a peptide sequence, which can be used for subsequent modifications.

Diagram: SPPS Workflow for Linker Incorporation

Caption: Workflow for incorporating the ethylenediamine linker into a growing peptide chain.

Detailed Protocol for Linker Coupling:

-

Resin Preparation: Start with the peptide-resin construct which has a free N-terminal amine after the previous Fmoc-deprotection step.[4] Ensure the resin is adequately swelled in DMF.[9]

-

Activation: In a separate vessel, dissolve Fmoc-NH(CH2)2NH2·HCl (e.g., 3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) to neutralize the hydrochloride and activate the carboxylic acid of the growing peptide chain for coupling to the linker's free amine.

-

Coupling Reaction: Add the activated linker solution to the peptide-resin and agitate for a specified time (e.g., 1-2 hours) at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine on the resin.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[13]

-

Fmoc Deprotection of the Linker: To expose the terminal amine of the newly attached linker, treat the resin with 20% piperidine in DMF for 7-15 minutes.[9][13]

-

Final Washes: Wash the resin again with DMF to remove piperidine and dibenzofulvene. The resin now has a terminal primary amine, ready for the next coupling step or for a specific on-resin modification.

Role in Antibody-Drug Conjugates (ADCs) and PROTACs

The ethylenediamine moiety serves as a simple, hydrophilic spacer. In the context of complex biologics:

-

ADCs: The terminal amine, once deprotected, can be used to attach a cytotoxic payload through a suitable conjugation chemistry. The linker's role is critical for ensuring the ADC is stable in circulation but can release the drug inside the target cell.[14][15][16]

-

PROTACs: This linker can be part of the more extended chain connecting the E3 ligase-binding ligand and the target protein-binding ligand.[17]

Safety and Handling

As a laboratory chemical, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[18][19]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[18][20] Use in a well-ventilated area or a fume hood.

-

First Aid:

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place, away from light.[2] Recommended storage is at 2-8°C.[2]

Conclusion: A Versatile Tool for Molecular Architects

Fmoc-NH(CH2)2NH2·HCl is more than a simple reagent; it is an enabling tool for the precise construction of complex molecules. Its value is derived from the robust and well-understood chemistry of the Fmoc protecting group, combined with the versatility of the terminal primary amine. For researchers in peptide chemistry, medicinal chemistry, and drug delivery, a thorough understanding of this linker's properties and application protocols is essential for designing and synthesizing the next generation of targeted therapeutics and advanced biomaterials.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. Retrieved from [Link]

-

Fiveable. (n.d.). Fmoc Definition. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Another example of use of ethylene diamine as linker between two different dendrons.... Retrieved from [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

American Chemical Society. (2023, August 13). Development of next generation of linkers for antibody-drug conjugates (ADCs). Retrieved from [Link]

-

National Institutes of Health. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

-

Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

Sources

- 1. MONO-FMOC ETHYLENE DIAMINE HYDROCHLORIDE | 166410-32-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. peptide.com [peptide.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. fiveable.me [fiveable.me]

- 7. chempep.com [chempep.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chempep.com [chempep.com]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Development of next generation of linkers for antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]

- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abzena.com [abzena.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. combi-blocks.com [combi-blocks.com]

Introduction: The Strategic Role of a Bifunctional Linker

An In-Depth Technical Guide to Mono-Fmoc Ethylene Diamine Hydrochloride for Advanced Chemical Synthesis

In the landscape of peptide synthesis and bioconjugation, precision is paramount. The ability to selectively modify a molecule at a specific position without affecting other reactive sites is the cornerstone of complex molecular construction. This compound, also known as N-(9-Fluorenylmethoxycarbonyl)ethylenediamine hydrochloride, is a quintessential tool in this endeavor. It is a heterobifunctional linker at its core: a simple ethylenediamine molecule strategically monoprotected with a base-labile Fluorenylmethoxycarbonyl (Fmoc) group.[1][2][3]

This configuration leaves one primary amine nucleophile available for immediate reaction—such as coupling to a carboxylic acid on a solid-phase resin or a molecule in solution—while the other is masked.[4][5] The true utility of the Fmoc group lies in its orthogonality; it remains stable through various coupling conditions but can be removed cleanly and rapidly with a mild base, typically piperidine, to reveal a new primary amine for subsequent modification.[6][7] This guide provides an in-depth exploration of this reagent's properties, synthesis, quality control, and core applications, designed for the practicing researcher in drug development and chemical biology.

Physicochemical & Structural Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and reproducible use in any experimental protocol.

Chemical Structure

The structure consists of an ethylenediamine spacer, with one amine protected by the bulky, UV-active Fmoc group, and the other protonated as a hydrochloride salt.

Caption: Figure 1: Chemical Structure of this compound.

Quantitative Data Summary

Key identifying and handling information is summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉ClN₂O₂ | [8][9][10][11] |

| Molecular Weight | 318.80 g/mol | [5][11][12] |

| Appearance | White to light beige crystalline powder | [3] |

| CAS Numbers | 166410-32-8 and 391624-46-7 | [2][10][12][13][14] |

| Storage Conditions | 2–8°C, under inert atmosphere | [15] |

| Purity (Typical) | ≥98% (TLC/HPLC) | [3][5][12][15] |

A Note on CAS Numbers: Researchers will observe two primary CAS numbers (166410-32-8 and 391624-46-7) associated with this compound. Both are frequently cited by major suppliers and chemical databases for the hydrochloride salt.[2][13] This ambiguity often arises from different database registrations. It is best practice to confirm the product identity via the supplier's certificate of analysis, which should include structural verification data, regardless of the CAS number listed.

Synthesis Pathway & Rationale

The synthesis of mono-protected diamines is notoriously challenging due to the high probability of double addition. Direct reaction of ethylenediamine with one equivalent of an Fmoc-donating reagent (like Fmoc-OSu) yields a difficult-to-separate mixture of unprotected, mono-protected, and di-protected products.

Therefore, the most reliable and scalable synthesis relies on an orthogonal protecting group strategy.[10] The causality behind this multi-step approach is to leverage the differential chemical stability of the Boc and Fmoc groups.

Caption: Figure 2: Scalable Synthesis Workflow via Orthogonal Protection.

Experimental Protocol: Synthesis

This protocol is adapted from established scalable methods.[10]

Part 1: Mono-Boc Protection of Ethylenediamine

-

Setup: In a flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylenediamine (4-5 equivalents) in tetrahydrofuran (THF). The use of excess ethylenediamine statistically favors mono-substitution.

-

Reaction: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in THF via the addition funnel over 1-2 hours with vigorous stirring at room temperature.

-

Workup: After overnight stirring, quench the reaction with water. Extract the aqueous phase with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine.

Part 2: Introduction of the Fmoc Group

-

Setup: Dissolve the N-Boc-ethylenediamine from Part 1 in a solvent mixture such as 1,4-dioxane and aqueous sodium bicarbonate solution.

-

Reaction: Add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1 equivalent) portion-wise to the stirring solution. Monitor the reaction by TLC until the starting amine is consumed.

-

Workup: Add water and extract the product into ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the double-protected N-Boc, N'-Fmoc-ethylenediamine.

Part 3: Selective (Acidic) Boc Deprotection

-

Setup: Dissolve the crude product from Part 2 in a minimal amount of a solvent like methanol or 1,4-dioxane.

-

Reaction: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in dioxane (e.g., 4M). The Fmoc group is stable to these acidic conditions, while the Boc group is efficiently cleaved.

-

Isolation: The hydrochloride salt of the product will precipitate. Stir for 1-2 hours, then collect the solid by filtration. Wash the precipitate with cold diethyl ether and dry under vacuum to yield the final this compound as a solid.

Quality Control & Analytical Protocols

Verifying the identity and purity of the reagent is a non-negotiable step for ensuring the integrity of downstream applications. Each batch should be validated as a self-validating system.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of Fmoc-protected reagents.

Protocol: Purity Analysis by RP-HPLC

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[16]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[8][16][17]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8][16][17]

-

Gradient: A linear gradient from 5% to 85% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV absorbance at 220 nm (for the amide bond) and 265 nm or 301 nm (characteristic of the Fmoc group).

-

-

Data Analysis: Calculate purity by dividing the area of the main product peak by the total area of all peaks. A pure sample should exhibit a single major peak with a purity value of ≥98%.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum provides unambiguous structural confirmation. Expected characteristic signals include:

-

~7.2-7.8 ppm: A series of multiplets corresponding to the 8 aromatic protons of the fluorenyl group.

-

~4.2-4.5 ppm: A multiplet or triplet corresponding to the CH and a doublet for the CH₂ protons of the fluorenyl-methoxy moiety.

-

~3.0-3.5 ppm: Broad multiplets corresponding to the two -CH₂- groups of the ethylenediamine backbone.

-

Amine and carbamate protons (-NH-) will appear as broad signals and may be solvent-dependent.

-

Infrared (IR) Spectroscopy

-

An IR spectrum can quickly confirm the presence of key functional groups.[15]

-

~3300-3400 cm⁻¹: N-H stretching vibrations from the primary amine (as the ammonium salt) and the carbamate N-H.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching from the fluorenyl group.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the ethylenediamine and Fmoc CH/CH₂ groups.

-

~1690-1720 cm⁻¹: A strong, sharp absorption band from the carbamate C=O (carbonyl) stretch. This is a critical diagnostic peak.

-

~1580-1600 cm⁻¹ & ~1450-1500 cm⁻¹: C=C stretching absorptions from the aromatic rings of the fluorenyl group.[7]

-

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this reagent is the introduction of a primary amine spacer onto a peptide chain or solid support. This is invaluable for creating branched peptides, attaching fluorescent dyes, or conjugating molecules like polyethylene glycol (PEG).

The Chemistry of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed elimination reaction (E1cB mechanism). This process is fundamental to its role in SPPS.

Caption: Figure 3: E1cB Mechanism of Fmoc removal by piperidine.

Causality: The acidity of the C9 proton on the fluorene ring is the key. Piperidine is a strong enough base to abstract this proton, creating a carbanion.[1] This intermediate is unstable and rapidly undergoes elimination, releasing CO₂ and the highly reactive dibenzofulvene (DBF) electrophile, liberating the desired amine. The excess piperidine then acts as a nucleophilic scavenger, trapping the DBF to form a stable adduct that is easily washed away.[7]

Protocol: Coupling to a Solid Support

This protocol describes the attachment of the linker to a carboxy-functionalized resin (e.g., Wang resin) to create an amine-functionalized starting point.

-

Resin Swelling: Swell the carboxy-resin (e.g., Fmoc-Gly-Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (of Resin):

-

Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin.[16]

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[17]

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all piperidine and the DBF-adduct.

-

-

Linker Activation:

-

In a separate vial, dissolve this compound (3 eq.) and an aminium-based coupling reagent like HATU (2.95 eq.) in DMF.

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 6 eq.) to neutralize the hydrochloride salt and activate the coupling reagent. Allow this pre-activation to proceed for 2-5 minutes. The base is critical to liberate the free amine of the linker for reaction.

-

-

Coupling Reaction:

-

Drain the DMF from the deprotected resin.

-

Add the activated linker solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Monitoring & Capping:

-

Perform a Kaiser test (or other ninhydrin-based test) on a few resin beads. A negative result (yellow beads) indicates complete coupling.

-

If the test is positive, the coupling can be repeated. Alternatively, to prevent the formation of deletion sequences, any unreacted sites must be "capped" by acetylating them with a solution of acetic anhydride and DIPEA in DMF.

-

-

Washing: Drain the reaction mixture and wash the resin extensively with DMF, then Dichloromethane (DCM), and finally methanol. Dry the resin under vacuum. It is now ready for the next step: deprotection of its newly introduced Fmoc group to continue peptide chain elongation.

Safety & Handling

As with any laboratory chemical, proper handling is essential.

-

Hazard Classification: The compound is classified as hazardous to the aquatic environment (H410: Very toxic to aquatic life with long lasting effects).[13] Analogous hydrobromide salts are listed with H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P273: Avoid release to the environment.[13]

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear a lab coat, nitrile gloves, and safety glasses.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its aquatic toxicity, do not allow it to enter drains.

References

-

Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(15), 3447. Available from: [Link]

-

Andersen, H. F., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13916–13925. Available from: [Link]

-

(9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

(9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

ETHYLENEDIAMINE. (n.d.). Ataman Kimya. Retrieved January 10, 2026, from [Link]

-

1,2-diaminoethane suppliers USA. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]

-

Feagin, T. A., Shah, N. I., & Heemstra, J. M. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Nucleic Acids, 2012, 354549. Available from: [Link]

-

Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines? (2016). ResearchGate. Retrieved January 10, 2026, from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

FT-IR spectra of the ethylenediamine and silver–amine complex. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 10, 2026, from [Link]

-

Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved January 10, 2026, from [Link]

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Peptide Science.

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. Retrieved January 10, 2026, from [Link]

Sources

- 1. 391624-46-7 | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. 166410-32-8|(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. chempep.com [chempep.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. N-Fmoc-ethylenediamine hydrochloride 95% | CAS: 391624-46-7 | AChemBlock [achemblock.com]

- 9. scbt.com [scbt.com]

- 10. (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | C17H19ClN2O2 | CID 2818106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 391624-46-7|(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 12. This compound Novabiochem 391624-46-7 [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride | 391624-46-7 [sigmaaldrich.com]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Synthesis of Mono-Fmoc Protected Ethylenediamine: A Technical Guide for Researchers

Abstract

Mono-N-(9-fluorenylmethoxycarbonyl)-ethylenediamine (mono-Fmoc-ethylenediamine) is a critical bifunctional linker and building block in modern peptide synthesis, drug discovery, and materials science. Its strategic importance lies in the orthogonal protection scheme it offers, allowing for the selective functionalization of its two primary amine groups. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing mono-Fmoc-ethylenediamine, with a primary focus on a robust and widely adopted three-step methodology. This guide delves into the chemical principles underpinning each synthetic step, provides detailed, field-proven experimental protocols, and discusses the critical aspects of purification and characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and utilize this versatile chemical entity.

Introduction: The Synthetic Challenge and Strategic Importance

Ethylenediamine, with its simple C2 carbon backbone and two primary amine functionalities, is a fundamental building block in chemical synthesis. However, the identical reactivity of its two amine groups poses a significant challenge for selective mono-functionalization, often leading to statistical mixtures of mono- and di-substituted products.[1] The development of reliable methods to selectively protect one amine group was a pivotal advancement, enabling the sequential and controlled introduction of different molecular fragments.[1]

Among the various amine protecting groups, the 9-fluorenylmethoxycarbonyl (Fmoc) group is of paramount importance, particularly in solid-phase peptide synthesis (SPPS).[2] The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine.[2][3] This orthogonality to acid-labile protecting groups like tert-butyloxycarbonyl (Boc) is the cornerstone of modern Fmoc-based SPPS.[2][4] Mono-Fmoc-ethylenediamine, therefore, serves as a valuable linker, allowing for the attachment of a molecule to a solid support or another building block via its free amine, while the Fmoc-protected amine is reserved for subsequent elongation of a peptide chain.

Direct mono-Fmoc protection of ethylenediamine using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is notoriously difficult to control and often results in low yields of the desired mono-protected product along with significant formation of the di-protected byproduct.[5] To circumvent this, a more strategic, multi-step approach is widely employed.[1][5]

Recommended Synthetic Strategy: The Three-Step Approach

The most reliable and scalable synthesis of mono-Fmoc-ethylenediamine involves a three-step sequence that leverages the distinct properties of the Boc and Fmoc protecting groups. This strategy ensures high selectivity and yields a pure final product. The overall workflow is depicted below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism and Control of Fmoc Protection of Ethylenediamine

For researchers, scientists, and drug development professionals, the selective protection of polyfunctional molecules is a cornerstone of complex molecular synthesis. Ethylenediamine, a versatile C2 building block, presents a classic challenge due to its symmetric and highly nucleophilic primary amino groups. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group, prized for its base lability and stability to acidic conditions, which allows for orthogonal protection strategies in peptide and medicinal chemistry.[1][2] However, achieving selective mono-Fmoc protection of ethylenediamine is not a trivial process and is fraught with challenges, primarily the propensity for di-substitution.

This in-depth technical guide provides a comprehensive exploration of the mechanism of Fmoc protection as it pertains to ethylenediamine. It delves into the chemical principles governing the reaction, the inherent challenges of selective protection, and field-proven strategies to achieve mono-substitution. Detailed experimental protocols, mechanistic diagrams, and a discussion of analytical validation are provided to equip the practicing scientist with the necessary knowledge for successful synthesis.

The Fundamental Mechanism of Fmoc Protection

The Fmoc group is typically introduced using an activated Fmoc reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimde (Fmoc-OSu).[1][3] The latter, Fmoc-OSu, is often preferred due to its higher stability and lower propensity to cause the formation of undesired dipeptide byproducts during the protection of amino acids.[3][4]

The protection mechanism is a nucleophilic acyl substitution reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent. This is followed by the departure of a leaving group (chloride from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) to form a stable carbamate linkage.[3][5] The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate or an organic base like pyridine, to neutralize the acidic byproduct (HCl or N-hydroxysuccinimide).[3]

Caption: General mechanism of amine protection using Fmoc-OSu.

The Challenge of Selectivity with Ethylenediamine

The direct reaction of ethylenediamine with one equivalent of an Fmoc reagent poses a significant challenge in achieving mono-protection. Due to the high reactivity of both primary amino groups, the reaction often yields a mixture of the desired mono-Fmoc-ethylenediamine, the di-Fmoc-ethylenediamine, and unreacted starting material.[6][7]

Several factors contribute to this lack of selectivity:

-

Statistical Distribution: With two equally reactive sites, a 1:1 stoichiometric reaction will statistically favor a mixture of products.

-

Basicity of the Product: After the first protection, the remaining free amino group in mono-Fmoc-ethylenediamine is still a potent nucleophile, capable of reacting with another molecule of the Fmoc reagent.

Attempts to directly control the reaction by simply limiting the amount of the Fmoc reagent are often met with low yields of the mono-protected product and difficulties in purification.

Strategies for Achieving Mono-Fmoc Protection

To overcome the challenge of di-substitution, several strategies have been developed. The most successful and widely adopted approach involves a multi-step synthesis utilizing an orthogonal protecting group, typically the tert-butyloxycarbonyl (Boc) group.[6][7]

The Orthogonal Protection Strategy

This robust strategy involves three key stages:

-

Mono-Boc Protection of Ethylenediamine: Ethylenediamine is first reacted with a Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O), under conditions that favor mono-protection. A common and effective method involves the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amino group towards acylation, allowing the other to be selectively protected.[8][9]

-

Fmoc Protection of the Free Amine: The resulting N-Boc-ethylenediamine, now possessing a single free primary amine, is then reacted with Fmoc-OSu or Fmoc-Cl to install the Fmoc group.

-

Selective Deprotection of the Boc Group: The Boc group is acid-labile and can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl) without affecting the base-labile Fmoc group.[2][10] This yields the desired mono-Fmoc-ethylenediamine, often as a stable salt.[6]

Caption: Orthogonal protection strategy for mono-Fmoc-ethylenediamine.

Experimental Protocols

The following protocols are based on established and scalable methods reported in the literature.[6][7]

Protocol 1: Synthesis of N-Boc-ethylenediamine

This protocol is a modified version of a reported procedure for the selective mono-Boc protection of ethylenediamine.[6][11]

| Parameter | Value/Condition |

| Reagents | Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Methanol (MeOH) |

| Stoichiometry | Ethylenediamine (10 equiv.), Boc₂O (1 equiv.) |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Work-up | Aqueous work-up with potassium carbonate |

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer, add methanol and cool to 0 °C in an ice bath.

-

Add ethylenediamine (10 equivalents) to the cooled methanol.

-

Dissolve di-tert-butyl dicarbonate (1 equivalent) in methanol and add it dropwise to the ethylenediamine solution over 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Saturate the aqueous phase with solid potassium carbonate to facilitate phase separation.

-

Separate the organic phase, and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine as an oil.

Protocol 2: Synthesis of N-Fmoc-ethylenediamine Hydrochloride

This protocol outlines the subsequent Fmoc protection and Boc deprotection steps.[6]

| Parameter | Value/Condition |

| Reagents | N-Boc-ethylenediamine, Fmoc-OSu, Triethylamine (TEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA) |

| Stoichiometry | N-Boc-ethylenediamine (1 equiv.), Fmoc-OSu (1.05 equiv.), TEA (3 equiv.), TFA (excess) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours for Fmoc protection; 1-2 hours for Boc deprotection |

| Work-up | Aqueous wash followed by concentration and precipitation |

Step-by-Step Methodology:

-

Fmoc Protection:

-

Dissolve N-Boc-ethylenediamine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

-

Add Fmoc-OSu (1.05 equivalents) to the solution.

-

Add triethylamine (3 equivalents) dropwise to the reaction mixture.

-

Remove the ice bath and stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with 1 M aqueous potassium carbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-N'-Fmoc-ethylenediamine. Purify by flash column chromatography if necessary.

-

-

Boc Deprotection:

-

Dissolve the purified N-Boc-N'-Fmoc-ethylenediamine in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the solution under reduced pressure to remove the excess TFA and solvent. The product can be precipitated from a suitable solvent system (e.g., by addition of diethyl ether) to yield N-Fmoc-ethylenediamine as its TFA salt. To obtain the hydrochloride salt, an appropriate workup with HCl would be required.

-

Analytical Validation

Confirmation of the successful synthesis and purity of mono-Fmoc-ethylenediamine is crucial. A combination of analytical techniques should be employed:

| Technique | Purpose | Expected Observations |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | A single spot for the purified product with a distinct Rf value from starting materials and the di-protected byproduct. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity analysis. | Characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.8 ppm) and the ethylenediamine backbone. Integration of proton signals should confirm the 1:1 ratio of the Fmoc group to the ethylenediamine moiety. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion peak should correspond to the calculated mass of the protonated mono-Fmoc-ethylenediamine. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. | A single major peak in the chromatogram indicates high purity. |

Conclusion

While the direct mono-Fmoc protection of ethylenediamine is challenging due to the inherent symmetry and reactivity of the diamine, a robust and scalable synthesis can be achieved through an orthogonal protection strategy. By first selectively protecting one amino group with a Boc moiety, the remaining amine can be efficiently functionalized with the Fmoc group. Subsequent acid-mediated removal of the Boc group yields the desired mono-Fmoc-ethylenediamine with high purity. This in-depth guide provides the mechanistic understanding and practical protocols necessary for researchers to successfully synthesize this valuable building block, enabling the construction of complex molecules for a wide range of applications in research and drug development.

References

- Lelievre, D., et al. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Nucleic Acids, 2014, 1-6.

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Are Fmoc Protecting Groups? [Video]. YouTube. Retrieved from [Link]

- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.

-

Wade, L. G., & Hossain, M. A. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 839-854. [Link]

-

Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13, 1234-1238. [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Jong, T. S., & Bradley, M. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters, 17(24), 6194–6197. [Link]

-

ResearchGate. (2002). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

-

ResearchGate. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

-

ResearchGate. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

SciELO México. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(3), 299-303. [Link]

- Wiley-VCH. (2004). Amino Acid and Peptide Synthesis.

- Google Patents. (2010). Method for synthesizing 9-fluorenylmethoxycarbonyloxy succinimide ester.

-

Redalyc. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(3), 299-303. [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (2006). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 36(22), 3325-3330. [Link]

-

Taylor & Francis Online. (2006). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 36(22), 3325-3330. [Link]

-

ChemBK. (n.d.). N-Fmoc-ethylenediamine HCl. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (2014). Can anyone help with mono-Fmoc ethyldiamine chloride?. Retrieved from [Link]

-

PNAS. (1991). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 88(21), 9413-9417. [Link]

-

ResearchGate. (2016). Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines?. Retrieved from [Link]

-

Reddit. (2024). Questions about Fmoc protection using Fmoc-Osu. Retrieved from [Link]

-

Chang Gung University Academic Capacity Ensemble. (2013). Design and synthesis of new N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides as anti-inflammatory agents. Retrieved from [Link]

-

American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

-

ResearchGate. (2017). The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. Retrieved from [Link]

-

Springer Nature Experiments. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. tandfonline.com [tandfonline.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. bioorg.org [bioorg.org]

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry represents a cornerstone technology.[1] Its efficiency, robustness, and adaptability to automation have established it as the leading method for chemically synthesizing peptides for a wide range of applications, from fundamental biological research to the creation of novel therapeutics.[1][2] This comprehensive technical guide explores the core principles of Fmoc SPPS, offering a detailed look at the underlying chemistry, experimental procedures, and essential factors for successful peptide synthesis.

The Solid-Phase Principle: A Foundation of Efficiency

The innovation of solid-phase peptide synthesis was anchoring the first C-terminal amino acid to an insoluble polymer support, known as a resin.[1] This foundational concept allows the entire synthesis to be carried out in a single reaction vessel. Reagents and byproducts in the liquid phase are easily removed through simple filtration and washing, while the growing peptide chain remains securely attached to the solid support.[1] This method greatly simplifies the purification of intermediates and permits the use of excess reagents to ensure reactions proceed to completion, making it highly suitable for automation.[1]

The Critical Role of the Resin

The choice of resin is a critical decision that hinges on the desired C-terminal functionality of the final peptide.[1] For peptides requiring a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are frequently used. For producing peptide amides, Rink amide resin is the standard choice.[1][3][4]

Before starting the synthesis, the resin must be swelled in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the reactive sites within the polymer matrix are accessible.[1][3]

The Chemistry of Fmoc-SPPS: A Step-by-Step Cyclical Process

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain.[3][5] Each cycle consists of three main steps: Fmoc deprotection, amino acid coupling, and washing.

The Fmoc Protecting Group: An Orthogonal Approach

The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acids.[3][6] Its key feature is its lability to basic conditions, while remaining stable to the acidic conditions used to cleave the completed peptide from the resin and remove side-chain protecting groups. This "orthogonal" protection strategy is fundamental to the success of Fmoc-SPPS, allowing for selective deprotection at each step without disturbing other protected functional groups.[7][8][9]

The SPPS Cycle

The core of SPPS is the iterative cycle of deprotection, washing, and coupling to add each amino acid.[10]

2.2.1. Step 1: Fmoc Deprotection

The synthesis cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide.[10] This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[1][9][11] The mechanism is a base-induced β-elimination, where piperidine abstracts an acidic proton from the fluorenyl ring, leading to the cleavage of the carbamate bond.[6][12][] This releases the free amine on the peptide chain and generates dibenzofulvene (DBF), which is scavenged by piperidine to form a stable adduct.[9][12]

"Resin-Peptide-NH-Fmoc" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Piperidine_DMF" [label="20% Piperidine in DMF", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Resin-Peptide-NH2" [label="Resin-Peptide-NH2\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DBF_Adduct" [label="Dibenzofulvene-Piperidine Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Resin-Peptide-NH-Fmoc" -> "Piperidine_DMF" [label="Base Treatment", color="#5F6368"]; "Piperidine_DMF" -> "Resin-Peptide-NH2" [label="Fmoc Cleavage", color="#5F6368"]; "Piperidine_DMF" -> "DBF_Adduct" [label="DBF Scavenging", color="#5F6368"]; }

Fmoc deprotection workflow.

2.2.2. Step 2: Amino Acid Coupling

Following deprotection and thorough washing to remove piperidine and the DBF adduct, the next Fmoc-protected amino acid is introduced.[10] To facilitate the formation of a peptide bond, the carboxylic acid group of the incoming amino acid must be activated.[1][6] This is achieved using a variety of coupling reagents. The activated amino acid then reacts with the free N-terminal amine of the peptide chain to form a new peptide bond.[10]

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[14] More efficient phosphonium and aminium/uronium salt-based reagents such as Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also widely used, particularly for sterically hindered amino acids.[14][15]

start [label="Start:\nResin-Bound Peptide\n(N-terminally Fmoc-protected)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="2. Washing\n(e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="3. Amino Acid Coupling\n(Activated Fmoc-AA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="4. Washing\n(e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> repeat; repeat -> deprotection [style=dashed, label="n-1 times"]; }

The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

2.2.3. Step 3: Washing

After each deprotection and coupling step, the resin must be thoroughly washed to remove excess reagents, byproducts, and solvents.[10] This is a critical step to ensure the purity of the final peptide.[16] DMF is the most commonly used solvent for washing.[1]

This cycle is repeated until the desired peptide sequence is fully assembled.[1][3]

Cleavage from the Resin and Final Deprotection

Once the peptide chain is complete, it must be cleaved from the solid support, and all the side-chain protecting groups must be removed.[12][17] In Fmoc-SPPS, this is typically achieved in a single step by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[9]

The cleavage cocktail often includes "scavengers" to trap the reactive cationic species generated from the protecting groups and the linker, which could otherwise cause unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. A common cleavage cocktail, Reagent K, consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[11]

Purification and Analysis

The crude peptide obtained after cleavage is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences that arise from incomplete reactions.[17][18] Therefore, purification is a necessary final step.

The most common method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[17] This technique separates the peptide from impurities based on hydrophobicity. The identity and purity of the final peptide are then confirmed using techniques like mass spectrometry and analytical HPLC.[19][20]

Experimental Protocols

The following are detailed protocols for the key manual steps in Fmoc-SPPS, based on a 0.1 mmol synthesis scale.

Protocol 1: Resin Swelling

-

Weigh 100-250 mg of the appropriate resin (depending on the loading capacity to achieve 0.1 mmol) and place it into a fritted reaction vessel.[11]

-

Add 5-10 mL of DMF to the resin.

-

Gently agitate the resin for at least 30-60 minutes at room temperature to allow for complete swelling.[4][11]

-

Drain the DMF.

Protocol 2: Fmoc Deprotection

-

To the swollen resin, add 5 mL of a 20% (v/v) piperidine in DMF solution.[11]

-

Agitate the mixture for 5-10 minutes at room temperature.[1]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete Fmoc removal.[1][11]

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF-adduct.[1]

Protocol 3: Amino Acid Coupling (using HATU)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[1]

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[1]

-

Allow the mixture to pre-activate for 2-5 minutes.[11]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[1]

-

Agitate the reaction vessel for 1-2 hours at room temperature.[11]

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).[11]

Protocol 4: Cleavage and Deprotection (using Reagent K)

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail, Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11]

-

Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.[11]

-

Agitate the mixture at room temperature for 2-4 hours.[11]

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate (the crude peptide) should form.[11]

-

Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.[11]

-

Dry the crude peptide pellet under vacuum.[11]

Common Challenges and Troubleshooting

While Fmoc-SPPS is a robust methodology, certain challenges can arise, particularly with "difficult" sequences.

| Challenge | Cause | Potential Solutions |

| Incomplete Coupling | Steric hindrance of amino acids (e.g., Val, Ile), peptide aggregation. | Use a more potent coupling reagent (e.g., HATU), double couple, increase reaction time, or use elevated temperatures.[21][22] |

| Peptide Aggregation | Inter- and intramolecular hydrogen bonding of the growing peptide chain. | Use chaotropic salts, switch to a more polar solvent like NMP, or incorporate backbone-protecting groups (e.g., pseudoprolines).[15] |

| Racemization | Loss of stereochemical integrity, especially during the activation of Cys and His. | Use milder activation conditions, add HOBt or its analogues, or use pre-loaded resins for the first amino acid.[14][23] |

| Aspartimide Formation | Cyclization of aspartic acid residues under basic conditions, leading to chain termination. | Use a more sterically hindered side-chain protecting group for Asp, or use DBU/piperidine for deprotection.[24] |

| Side Reactions during Cleavage | Alkylation of sensitive residues by carbocations. | Use an optimized scavenger cocktail tailored to the peptide sequence. |

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has revolutionized the way peptides are created. A thorough understanding of the underlying chemical principles, careful selection of reagents, and meticulous execution of the experimental protocols are paramount to achieving high-purity peptides for research and therapeutic development. By mastering the core concepts and troubleshooting strategies outlined in this guide, scientists can effectively harness the potential of Fmoc-SPPS to advance their scientific endeavors.

References

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

- Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation. (2021). Journal of Peptide Science, 27(12), e3364.

-

Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthetic Peptide Analysis | Purification, Characterization & Monitoring. (n.d.). Waters Corporation. Retrieved January 10, 2026, from [Link]

-

Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. (n.d.). Technology Networks. Retrieved January 10, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.

- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 855-860.

- de la Torre, B. G., & Andreu, D. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(11), 1905.

- Subirós-Funosas, R., & Albericio, F. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23–41.

-

Synthetic Peptide Purification Using Preparative LC-MS. (n.d.). Gilson. Retrieved January 10, 2026, from [Link]

-

Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]

-